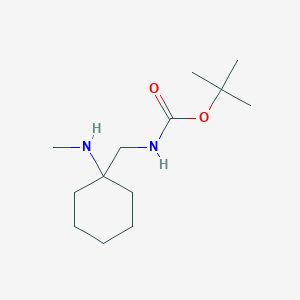![molecular formula C14H18LiNO4S B2386324 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate CAS No. 2402828-58-2](/img/structure/B2386324.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate is a useful research compound. Its molecular formula is C14H18LiNO4S and its molecular weight is 303.3. The purity is usually 95%.
BenchChem offers high-quality Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Energy Storage in Lithium-Sulfur Batteries
Design Principles for Heteroatom-Doped Nanocarbon to Achieve Strong Anchoring of Polysulfides
The application of lithium compounds in lithium-sulfur (Li-S) batteries addresses the major issue of lithium polysulfide diffusion, known as the shuttle effect. By modifying nanocarbon materials through heteroatom doping (e.g., N or O dopants), the interaction between carbon hosts and polysulfide guests is significantly enhanced. This modification results in improved electrostatic interactions, effectively preventing the shuttle of polysulfides and allowing for high capacity and coulombic efficiency in Li-S batteries (Hou et al., 2016).
Neuroprotective Effects
Neuroprotective Effects of Lithium in Cultured Cells and Animal Models of Diseases
Lithium exhibits neuroprotective effects against glutamate excitotoxicity, mediated by N-methyl-D-aspartate (NMDA) receptors, in cultured rat brain neurons. These effects involve the inactivation of NMDA receptors, decreased expression of pro-apoptotic proteins, and enhanced expression of cytoprotective proteins. Lithium's neuroprotection is observed at therapeutic concentrations and suggests potential utility in treating neurodegenerative disorders (Chuang et al., 2002).
Material Synthesis and Applications
The Synthesis of 2,3-Ring-Fused Analogues of Quinolinone Compounds
Lithium enolates of cyclic β-oxo sulfides react with isatoic anhydrides to afford novel quinolines. These compounds, synthesized through reactions involving lithium compounds, showcase the utility of lithium in the synthesis of complex organic molecules with potential applications in materials science (Russell et al., 1992).
Propiedades
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-6-10-11(15)7-4-8-12(10)20(17)18;/h4,7-8H,5-6,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZUVDNOURAZML-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)



